REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]([O:10]C)=[O:9])[CH:5]=[C:4]([NH:12][CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[N:3]=1.C(N(CC)CC)C.C1(NC2N=CN=C(C(OC)=O)C=2)CCCCC1.C1(NC2N=CN=C(C(OCC)=O)C=2)CCCCC1.[OH-].[Li+]>[Pd].CCO.C1COCC1.CCO.O>[CH:13]1([NH:12][C:4]2[N:3]=[CH:2][N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=2)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1 |f:4.5,8.9.10|
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)C(=O)OC)NC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)C(=O)OC)NC1CCCCC1
|
Name
|
|
Quantity
|
14.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
750 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
methyl 6-(cyclohexylamino)pyrimidine-4-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC1=CC(=NC=N1)C(=O)OC
|
Name
|
ethyl 6-(cyclohexylamino)pyrimidine-4-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC1=CC(=NC=N1)C(=O)OCC
|
Name
|
|
Quantity
|
102 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
THF EtOH H2O
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CCO.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT under an atmosphere of hydrogen for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the organic solvents were evaporated in vacuo and water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with DCM (200 mL)
|
Type
|
ADDITION
|
Details
|
acidified to pH 4 by addition of an HCl solution (1N)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was evaporated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |